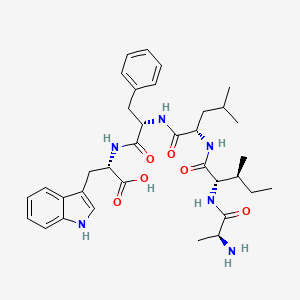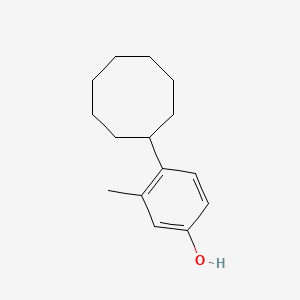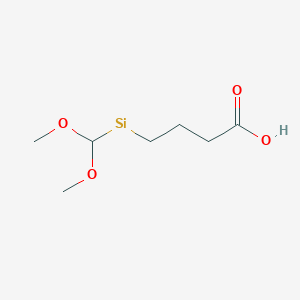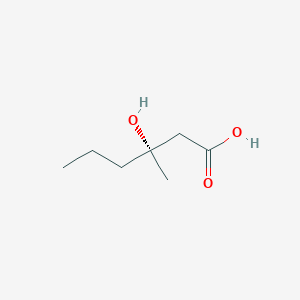![molecular formula C15H16O B14229463 Benzene, [3-[(4-methyl-2,3-pentadienyl)oxy]-1-propynyl]- CAS No. 547741-06-0](/img/structure/B14229463.png)
Benzene, [3-[(4-methyl-2,3-pentadienyl)oxy]-1-propynyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, [3-[(4-methyl-2,3-pentadienyl)oxy]-1-propynyl]- is an organic compound characterized by a benzene ring substituted with a 3-[(4-methyl-2,3-pentadienyl)oxy]-1-propynyl group. This compound is notable for its unique structure, which combines aromatic, alkyne, and diene functionalities, making it a subject of interest in various fields of chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [3-[(4-methyl-2,3-pentadienyl)oxy]-1-propynyl]- typically involves the following steps:
Formation of the 4-methyl-2,3-pentadienyl group: This can be achieved through the reaction of 4-methyl-2,3-pentadien-1-ol with appropriate reagents to introduce the diene functionality.
Attachment to the benzene ring: The 4-methyl-2,3-pentadienyl group is then linked to the benzene ring via an ether bond, often using a base such as sodium hydride (NaH) to deprotonate the alcohol and facilitate the nucleophilic substitution reaction.
Introduction of the propynyl group: The final step involves the addition of the propynyl group to the benzene ring, which can be accomplished through a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, using a terminal alkyne and a halogenated benzene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the employment of robust catalysts and reagents to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, [3-[(4-methyl-2,3-pentadienyl)oxy]-1-propynyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst, converting the alkyne and diene functionalities to alkanes.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring, facilitated by reagents like nitric acid (HNO₃), sulfuric acid (H₂SO₄), and halogens (Cl₂, Br₂).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: H₂, palladium catalyst, room temperature or elevated temperatures.
Substitution: HNO₃, H₂SO₄, Cl₂, Br₂, often under reflux conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Nitrobenzene, sulfonated benzene, halogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, [3-[(4-methyl-2,3-pentadienyl)oxy]-1-propynyl]- finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis, particularly in the development of complex molecular architectures and materials science.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of Benzene, [3-[(4-methyl-2,3-pentadienyl)oxy]-1-propynyl]- involves its interaction with molecular targets through various pathways:
Aromaticity: The benzene ring provides stability and facilitates interactions with other aromatic systems.
Alkyne Reactivity: The propynyl group can undergo cycloaddition reactions, forming new carbon-carbon bonds.
Diene Conjugation: The 4-methyl-2,3-pentadienyl group can participate in Diels-Alder reactions, contributing to the formation of cyclic structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, [3-[(4-methyl-2,3-butadienyl)oxy]-1-propynyl]-: Similar structure but with a butadienyl group instead of a pentadienyl group.
Benzene, [3-[(4-methyl-2,3-pentadienyl)oxy]-1-butynyl]-: Similar structure but with a butynyl group instead of a propynyl group.
Eigenschaften
CAS-Nummer |
547741-06-0 |
|---|---|
Molekularformel |
C15H16O |
Molekulargewicht |
212.29 g/mol |
InChI |
InChI=1S/C15H16O/c1-14(2)8-6-12-16-13-7-11-15-9-4-3-5-10-15/h3-6,9-10H,12-13H2,1-2H3 |
InChI-Schlüssel |
DQAQGUBOTCLFIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C=CCOCC#CC1=CC=CC=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(6-chloropyridin-3-yl)phenyl]-2-iodobenzamide](/img/structure/B14229386.png)



![2-[6-(4-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14229426.png)
![Acetic acid;[4-acetyloxy-3-[2-[4-[2-(2,5-diacetyloxyphenyl)ethynyl]-2,5-dihydroxyphenyl]ethynyl]phenyl] acetate](/img/structure/B14229435.png)

![Methanesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]-](/img/structure/B14229440.png)
![Phosphonic acid, [(2S)-2-amino-2-(2-furanyl)ethyl]-, diethyl ester](/img/structure/B14229449.png)



![4-Methoxy-1-[(R)-4-methylbenzene-1-sulfinyl]pent-3-en-2-one](/img/structure/B14229459.png)

